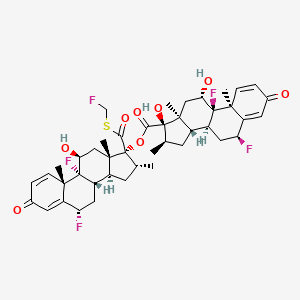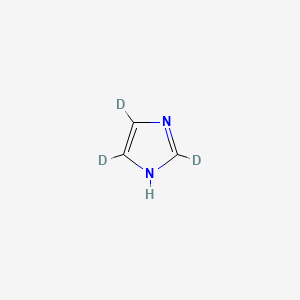
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterium-labeled analog of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This compound is related to the amino acid L-cysteine and is used in various scientific research applications, particularly in the study of metabolic pathways and oxidative metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves the acetylation of L-cystine followed by esterification with tert-butyl groups. The deuterium labeling is introduced during the acetylation step. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine, followed by esterification with tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiols or disulfides, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or tert-butyl ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various acetyl or tert-butyl ester derivatives.
Applications De Recherche Scientifique
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing amino acids and their metabolites.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of oxidative stress and related diseases.
Industry: Applied in the synthesis of labeled compounds for environmental and clinical diagnostics.
Mécanisme D'action
The mechanism of action of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for the tracking of the compound and its metabolites using mass spectrometry or NMR spectroscopy. The compound interacts with various enzymes and molecular targets involved in the metabolism of sulfur-containing amino acids.
Comparaison Avec Des Composés Similaires
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester: The non-deuterated analog of the compound.
L-Cystine: The parent amino acid from which the compound is derived.
N,N’-Diacetyl-L-cystine: A related compound without the tert-butyl ester groups.
Uniqueness: N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate tracing of metabolic pathways is essential.
Propriétés
IUPAC Name |
tert-butyl (2R)-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-[(2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMDURFWZHENFZ-UIPMZEIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C([2H])([2H])[2H])C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/new.no-structure.jpg)

